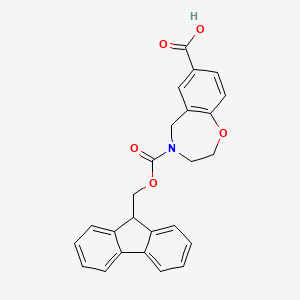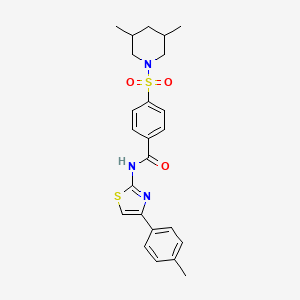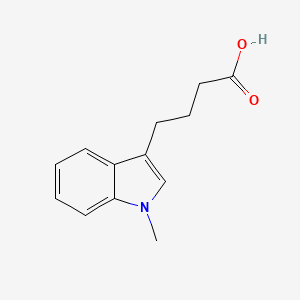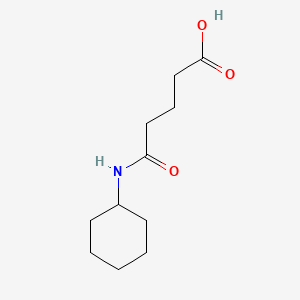![molecular formula C15H18ClN3O2S B2934111 4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide CAS No. 442150-75-6](/img/structure/B2934111.png)
4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structure of thiadiazole and its derivatives are known to exhibit significant antimicrobial properties. Research has shown that metal chelates of similar thiadiazole compounds have good antifungal activity against various fungi . This suggests that “4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide” could be used in developing new antifungal medications or treatments.
Agricultural Chemicals
Thiadiazoles are often used in the synthesis of crop protection products. They serve as intermediates in creating compounds that protect plants from pests and diseases. Given the demand for such intermediates, this compound could play a role in the synthesis of new pesticides or herbicides .
Coordination Chemistry
The compound’s potential to form coordination polymers with metals could be explored. Coordination polymers have applications in catalysis, gas storage, and separation processes. The related research on coordination polymers incorporating thiadiazole ligands indicates the possibility of synthesizing new materials with unique properties .
Organic Synthesis
As a building block in organic synthesis, this compound could be used to create a variety of medicinal compounds. The thiadiazole moiety is a significant structural entity in medicinal chemistry, and derivatives containing it have shown a broad variety of biological activities .
Fluorescence Studies
Thiadiazole derivatives have been used in the study of fluorescence properties of coordination polymers. This compound could potentially be used to synthesize materials that exhibit interesting photoluminescence properties, which are valuable in the development of optical devices and sensors .
Cancer Research
Compounds containing thiadiazole have been designed as anti-cancer agents targeting specific proteins involved in cancer progression. Research into bis(thiadiazines) as inhibitors for breast cancer targets suggests that derivatives of thiadiazole could be synthesized for therapeutic purposes .
Enzyme Inhibition
Thiadiazole derivatives have been investigated for their enzyme inhibitory activity. This compound could be studied for its potential to inhibit enzymes that are relevant in disease pathways, offering a route to new treatments .
properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-10(2)14-18-19-15(22-14)17-13(20)4-3-9-21-12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWKWYRXAGDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)

![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)

![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)
![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)

![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)

